![molecular formula C11H14N4O3 B2438498 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone CAS No. 210417-20-2](/img/structure/B2438498.png)
2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C11H14N4O3 and its molecular weight is 250.258. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Molecular Characteristics
- Molecular Formula : C17H26N4O3
- Molecular Weight : 334.42 g/mol
- CAS Number : 866138-06-9
The structure of the compound features a pyrazole ring fused with a pyrimidinone moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported that derivatives of pyrazole showed broad-spectrum cytotoxicity. For instance, compounds derived from similar structures demonstrated IC50 values ranging from 36 nM to 580 nM against various cancer types, including liver and gastric cancers .
- Specifically, the compound's analogs exhibited selective activity against liver cancer (HepG2) with IC50 values as low as 399 nM, indicating potent anticancer potential .
-
Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, compounds with similar structures have been shown to arrest the cell cycle at the S phase, leading to increased apoptosis in cancer cells .
Anti-inflammatory Properties
The pyrazole moiety is also recognized for its anti-inflammatory properties. Some derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have been explored for various other pharmacological activities:
- Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against bacterial and fungal pathogens.
- Analgesic and Antipyretic Effects : Some studies suggest that these compounds may possess pain-relieving and fever-reducing properties.
- Antioxidant Activity : The antioxidant capacity of pyrazole derivatives has also been documented, which is beneficial in mitigating oxidative stress-related diseases .
Table 1: Biological Activity Summary of Related Pyrazole Derivatives
Table 2: Mechanistic Insights into Anticancer Activity
Mechanism | Description |
---|---|
Apoptosis Induction | Activation of caspases leading to programmed cell death |
Cell Cycle Arrest | Inhibition at S phase causing reduced proliferation |
Cytokine Inhibition | Suppression of inflammatory markers |
常见问题
Basic Questions
Q. What are the established synthetic routes for pyrimidinone derivatives structurally analogous to the target compound?
The synthesis typically involves multi-step condensation reactions. For example, pyrimidinone cores are often constructed via Biginelli-like cyclization or nucleophilic substitution. Key intermediates, such as pyrazole derivatives, are prepared first and then coupled with pyrimidinone precursors under reflux conditions (e.g., using ethanol or THF as solvents). Characterization relies on 1H NMR, 13C NMR, and HRMS to confirm functional groups and regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing the target compound, and what spectral markers should be prioritized?
Essential techniques include:
- 1H NMR : Identify peaks for the pyrimidinone NH (~10–12 ppm) and hydroxyethyl protons (~3.5–4.0 ppm).
- IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm−1) and hydroxyl groups (broad peak ~3200–3500 cm−1).
- HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns to rule out byproducts .
Q. How can researchers validate the purity of this compound during synthesis?
Use HPLC with a C18 column (gradient elution: water/acetonitrile + 0.1% TFA) and compare retention times against known standards. Purity >95% is typically required for biological assays. TLC (silica gel, ethyl acetate/hexane) can provide preliminary purity assessments .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the coupling of pyrazole and pyrimidinone moieties?
Systematic optimization is recommended:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol, methanol) to balance reactivity and solubility.
- Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl2) or organocatalysts for regioselective coupling.
- Temperature Control : Higher temperatures (80–100°C) may accelerate kinetics but risk decomposition. Document yield variations using a fractional factorial design to isolate critical factors .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrimidinones?
Discrepancies often arise from assay variability or impurities. Mitigation approaches include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
- Metabolite Profiling : Use LC-MS to rule out interference from degradation products.
- Structural Analog Comparison : Benchmark against compounds like 3-methylpyrazolone (analgesic) or phenylpyrazolone (anti-inflammatory) to contextualize activity .
Q. What computational methods are suitable for elucidating the structure-activity relationship (SAR) of this compound?
Combine molecular docking (e.g., AutoDock Vina) with QSAR modeling:
- Target Selection : Prioritize receptors linked to pyrimidinone bioactivity (e.g., kinases, GPCRs).
- Descriptor Analysis : Use electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) to correlate substituent effects with activity. Validate predictions via in vitro assays, ensuring alignment with theoretical frameworks .
Q. How should researchers design a long-term stability study for this compound under varying storage conditions?
Adopt ICH Q1A guidelines:
- Conditions : Test accelerated degradation (40°C/75% RH) and long-term storage (25°C/60% RH).
- Analytical Metrics : Monitor via HPLC for degradation products (e.g., hydrolysis of the hydroxyethyl group).
- Statistical Analysis : Use ANOVA to assess significance of environmental factors on stability .
Q. Data Analysis & Experimental Design
Q. What statistical frameworks are appropriate for analyzing dose-response data in cytotoxicity studies?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Apply the Hill equation:
where E = effect, D = dose, and n = Hill coefficient. Report 95% confidence intervals and use bootstrap resampling for small datasets .
Q. How can researchers address batch-to-batch variability in synthetic reproducibility?
Implement quality-by-design (QbD) principles:
- Critical Process Parameters (CPPs) : Identify factors like reaction time, solvent purity, and catalyst loading.
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between CPPs.
- In-line Monitoring : Employ PAT tools (e.g., FTIR spectroscopy) for real-time reaction tracking .
Q. Theoretical & Mechanistic Probes
Q. What mechanistic hypotheses explain the compound’s potential enzyme inhibition activity?
Hypothesize competitive inhibition via H-bonding (hydroxyethyl group) or π-π stacking (pyrimidinone ring). Validate using:
属性
IUPAC Name |
2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-6-5-9(17)13-11(12-6)15-10(18)8(3-4-16)7(2)14-15/h5,14,16H,3-4H2,1-2H3,(H,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADISNQZRQUFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=O)C(=C(N2)C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。